molecular formula C6H8BrClN2O B13703814 O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride

O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride

Cat. No.: B13703814
M. Wt: 239.50 g/mol
InChI Key: YIKRXOBIPFPYIH-UHFFFAOYSA-N
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Description

MFCD34178929 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD34178929 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the preparation method of MFCD34178929 is designed to be simple and efficient. The process is optimized to ensure that the compound can be produced in large quantities without compromising its quality. This involves the use of advanced chemical engineering techniques and equipment to maintain consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

MFCD34178929 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent .

Scientific Research Applications

MFCD34178929 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: MFCD34178929 is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of MFCD34178929 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MFCD34178929 include:

  • Triazolo ring compounds
  • Methanesulfonate derivatives
  • Other heterocyclic compounds

Uniqueness

What sets MFCD34178929 apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both properties, such as in the development of new materials or pharmaceuticals .

Properties

Molecular Formula

C6H8BrClN2O

Molecular Weight

239.50 g/mol

IUPAC Name

O-[(5-bromopyridin-3-yl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H7BrN2O.ClH/c7-6-1-5(4-10-8)2-9-3-6;/h1-3H,4,8H2;1H

InChI Key

YIKRXOBIPFPYIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CON.Cl

Origin of Product

United States

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